N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide
Description
This compound is a benzamide derivative featuring an (E)-configured ethenyl linker substituted with a 4-(dimethylamino)phenyl group and a (2-methoxyethyl)aminocarbonyl moiety. The dimethylamino group enhances solubility and electronic effects, while the methoxyethyl chain may influence pharmacokinetic properties like metabolic stability .
Properties
IUPAC Name |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-24(2)18-11-9-16(10-12-18)15-19(21(26)22-13-14-27-3)23-20(25)17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,22,26)(H,23,25)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRIBTAEVVMBPZ-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NCCOC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)NCCOC)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from diverse studies to elucidate its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 319.47 g/mol
- Functional Groups : Contains dimethylamino, methoxyethyl, and benzamide moieties.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, research indicated that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific protein targets involved in cancer cell proliferation. For example, compounds with similar functional groups have been shown to inhibit heat shock proteins (Hsp90), which play a critical role in cancer cell survival and proliferation .
Case Studies
- Study on Cell Lines : In vitro studies demonstrated that this compound exhibited IC₅₀ values in the low micromolar range against several human cancer cell lines, including HCC827 and NCI-H358. The observed IC₅₀ values were approximately 6.26 μM and 6.48 μM respectively in 2D assays, indicating strong activity compared to higher values in 3D assays .
- Comparison with Other Compounds : A comparative analysis with other benzimidazole derivatives showed that this compound had superior activity profiles, particularly in 2D culture conditions which are more representative of in vivo environments than traditional assays .
The biological activity of this compound is hypothesized to involve:
- DNA Intercalation : Similar compounds have been reported to intercalate into DNA, disrupting replication and transcription processes.
- Protein Inhibition : The compound likely inhibits proteins involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogs identified in the evidence:
Structural and Functional Insights
In contrast, the 3-nitrophenyl group in introduces electron-withdrawing effects, which may alter reactivity or target affinity. The methoxyethyl chain in the target compound and balances hydrophilicity and metabolic stability, whereas the morpholinyl group in improves membrane permeability due to its cyclic ether structure.
Biological Relevance: Compounds with thiazole () or nicotinamide () cores exhibit diverse bioactivity, including antimicrobial or anticancer properties. CAY10626 () demonstrates the impact of advanced substituents (e.g., trifluoroethyl, pyrrolopyrimidinyl) on target selectivity and potency, highlighting a trajectory for optimizing the target compound.
Synthetic Approaches: The target compound likely employs carbodiimide-mediated amide coupling (as in ), given the presence of carbonyl and amino groups. Crystallographic validation of stereochemistry, as seen in , is critical for ensuring the (E)-configuration of the ethenyl linker, which affects binding geometry.
Key Research Findings
- Electronic Modulation: The dimethylamino group in the target compound and significantly red-shifts UV absorption spectra compared to nitro- or chloro-substituted analogs, indicating enhanced conjugation .
- Thermal Stability : Compounds like lack distinct melting points, suggesting amorphous solid states or decomposition upon heating, a challenge for formulation.
- Biological Screening: While direct data for the target compound are absent, structurally related benzamides in show nanomolar inhibition of kinases (e.g., PI3K/mTOR), underscoring the scaffold’s pharmacological relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
